molecular formula C7H13NO3 B12874600 (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol

(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol

Cat. No.: B12874600
M. Wt: 159.18 g/mol
InChI Key: XJDUYDXRNMJERX-DBRKOABJSA-N
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Description

IUPAC Nomenclature Conventions for Bicyclic Pyrrolizidine Derivatives

The IUPAC name “(1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol” derives from the parent structure pyrrolizidine, a bicyclic system comprising two fused pyrrolidine rings sharing a nitrogen atom. The term “hexahydro” indicates full saturation of the bicyclic framework, distinguishing it from unsaturated pyrrolizidine alkaloids such as retronecine. The numbering begins at the bridgehead nitrogen, proceeding through the larger ring before traversing the smaller ring, as mandated by bicyclo[m.n.p] nomenclature.

The stereochemical descriptors (1R,2R,6R,7aR) specify the configuration of four chiral centers. Position 7a denotes the bridgehead carbon connecting the two pyrrolidine rings. Substituents are prioritized according to Cahn-Ingold-Prelog rules, with hydroxyl groups at C-1, C-2, and C-6 receiving locants based on their proximity to the nitrogen bridgehead. The “1H” designation clarifies that the hydrogen at position 1 resides on the nitrogen atom, a common feature in pyrrolizidine systems.

Table 1: Comparative Nomenclature of Pyrrolizidine Derivatives

Compound Bicyclo System Substituents Chiral Centers
Pyrrolizidine [3.3.0] None 0
Retronecine [3.3.0] -OH at C-7, C-9 2
(1R,2R,6R,7aR)-Triol [3.3.0] -OH at C-1, C-2, C-6 4

Comparative Analysis of Stereochemical Descriptors in Polyhydroxylated Alkaloids

Polyhydroxylated pyrrolizidine alkaloids exhibit stereochemical diversity critical to their biological activity. The (1R,2R,6R,7aR) configuration distinguishes this triol from related compounds like australine (1S,2R,3R,7aR) and alexine (1R,2R,3R,7aS), where hydroxylation patterns and bridgehead stereochemistry differ. In saturated pyrrolizidines, the chair-like conformation of the bicyclic system influences hydroxyl group orientation, with axial positions favoring intramolecular hydrogen bonds.

The 7aR descriptor indicates that the bridgehead hydrogen projects above the plane formed by the two fused rings, a configuration corroborated by nuclear Overhauser effect (NOE) studies in analogous compounds. This stereochemistry contrasts with otonecine-type pyrrolizidines, where transannular interactions between a keto group and the nitrogen atom distort the bicyclic framework.

X-ray Crystallographic Studies of Pyrrolizidine Triol Configurations

X-ray diffraction analyses of crystalline pyrrolizidine derivatives reveal key structural features. For example, in the triacetate derivative of (1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol, the bicyclic system adopts a chair-boat conformation, with hydroxyl groups forming a hydrogen-bonded network involving lattice water molecules. The C-1 hydroxyl occupies an axial position, while C-2 and C-6 hydroxyls adopt equatorial orientations, minimizing steric strain.

Key Crystallographic Parameters

  • Space group : P2₁2₁2₁ (common for chiral alkaloids)
  • Bond lengths : N1-C7a = 1.47 Å, C1-O1 = 1.42 Å
  • Dihedral angles : C7a-N1-C1-C2 = -58.3°, indicating puckering of the pyrrolizidine system

These studies confirm the relative configurations assigned via NMR and circular dichroism, particularly the R configuration at C-7a, which governs the overall topology of the bicyclic framework. Comparative analyses with unsaturated pyrrolizidines demonstrate that saturation reduces ring puckering, with an average endo angle of 112° versus 98° in retronecine derivatives.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol

InChI

InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1

InChI Key

XJDUYDXRNMJERX-DBRKOABJSA-N

Isomeric SMILES

C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O

Canonical SMILES

C1C(CN2C1C(C(C2)O)O)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening Approach

One documented method involves the regioselective ring-opening of an epoxy-pyrrolizidine intermediate using sodium bisulfate (NaHSO4) in dichloromethane (CH2Cl2) under reflux conditions for extended periods (up to 7 days) to yield the triol product. This method exploits the selective nucleophilic attack on the epoxide ring to introduce hydroxyl groups at specific positions.

  • Reaction conditions: NaHSO4/CH2Cl2, reflux, 7 days under nitrogen atmosphere.
  • Outcome: Formation of multiple products, including the target triol, requiring chromatographic purification.
  • Challenges: Slow reaction rate due to steric hindrance from substituents; partial hydrolytic cleavage of protecting groups may occur during prolonged heating.

Multi-Step Organic Synthesis with Stereoselective Cyclization

Another approach involves multi-step organic synthesis starting from sugar-derived cyclic nitrones or related intermediates. This method includes:

  • Highly syn-stereoselective 1,3-dipolar cycloaddition to form isoxazolidine intermediates.
  • Subsequent acidic hydrolysis and oxidative cleavage to convert side chains into hydroxymethyl groups.
  • Wittig olefination to introduce alkene moieties.
  • Iodine-mediated aminocyclization to form the pyrrolizidine ring system.
  • Final dehalogenation and desilylation steps to yield the polyhydroxylated pyrrolizidine triol.

This route emphasizes stereochemical control and functional group transformations to achieve the triol structure.

Hydride Reduction and Dehalogenation

In some syntheses, dehalogenation of halogenated pyrrolizidine intermediates is achieved using indium(III) chloride (InCl3) combined with diisobutylaluminum hydride (DIBAL-H) under strictly anhydrous conditions to avoid side reactions. This step is crucial for removing halogen substituents and obtaining the hydroxylated pyrrolizidine triol with the correct stereochemistry.

Alternative Routes via Hydroxymethylation

Hydroxymethylation at specific positions on the pyrrolizine ring can be introduced via selective oxidation and reduction steps, often involving protection of other hydroxyl groups to prevent undesired reactions. These methods require precise control of reaction conditions to maintain stereochemical integrity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges Yield/Notes
Epoxide ring-opening NaHSO4/CH2Cl2, reflux, 7 days Regioselective hydroxylation Slow reaction, steric hindrance Multiple products; requires purification
1,3-Dipolar cycloaddition route Cyclic nitrone, p-TSA, Wittig olefination, iodine aminocyclization High stereoselectivity Multi-step, complex intermediates Moderate yields; stereochemical control
Dehalogenation with InCl3/DIBAL-H InCl3 (2 equiv.), DIBAL-H (10 equiv.), THF, 0 °C Effective halogen removal Requires anhydrous conditions 25-30% yield after two steps
Hydroxymethylation via oxidation/reduction Oxidative cleavage, reduction, silylation Precise functionalization Multiple protection/deprotection steps Detailed spectroscopic data available

Detailed Research Findings

  • The epoxide ring-opening method demonstrates that steric effects significantly influence reaction rates and product distribution. The presence of bulky substituents near the epoxide slows nucleophilic attack, necessitating prolonged heating.
  • The 1,3-dipolar cycloaddition approach, starting from sugar-derived nitrones, provides excellent stereochemical control, enabling the synthesis of polyhydroxylated pyrrolizidines with defined stereochemistry. This method is versatile for synthesizing analogues with potential biological activity.
  • Dehalogenation using InCl3 and DIBAL-H is a mild and selective method to remove halogen atoms without affecting sensitive hydroxyl groups, but requires strictly anhydrous conditions to prevent side reactions.
  • Spectroscopic and crystallographic analyses confirm the stereochemical assignments and purity of the synthesized triols, supporting the reliability of these synthetic routes.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The compound’s synthesis and derivatization often involve epoxide intermediates. For example, regioselective ring-opening of epoxides is critical for constructing the pyrrolizidine core:

Reaction Example:

A key intermediate, (1aR,4S,5R,6R,6bS)-5,6-bis(benzyloxy)-4-(acetoxymethyl)hexahydro-1aH-oxireno[2,3-a]pyrrolizine (6) , undergoes treatment with NaHSO₄ in CH₂Cl₂ at 50°C for 7 days. This results in regioselective cleavage of the epoxide moiety, yielding multiple products, including tricyclic ether derivatives . Steric hindrance from the 3-α-CH₂OTBS group slows the reaction, necessitating prolonged heating.

Reaction Conditions Outcome Yield Ref.
Epoxide ring-openingNaHSO₄/CH₂Cl₂, 50°C, 7 daysRegioselective cleavage to tricyclic ethers and hydrolyzed TBS derivativesMixed

Iodine-Mediated Aminocyclization

Cyclization reactions are pivotal for forming the bicyclic pyrrolizidine framework. Iodine-mediated aminocyclization enables stereoselective construction of the C-5 and C-6 positions:

Reaction Example:

Treatment of pyrrolidine derivative 4 with iodine (I₂) in ethyl acetate at -20°C induces 5-endo-trig cyclization, yielding two diastereomeric 6-iodo-pyrrolizidines (14 and 15 ) in a 55:45 ratio. The stereochemistry is confirmed by NOESY correlations, with stronger H-6/H-7 interactions in the major isomer .

Reaction Conditions Outcome Yield Ref.
IodocyclizationI₂, EtOAc, K₂CO₃, -20°C6-Iodo-pyrrolizidines (14:15 = 55:45)78%

Dehalogenation of Iodo-Pyrrolizidines

Removal of iodine substituents is achieved via reductive dehalogenation:

Reaction Example:

6-Iodo-pyrrolizidines (14 and 15 ) are treated with InCl₃ and DIBAL-H in THF at 0°C, yielding 6-deoxy derivatives (16 and 17 ). Strict anhydrous conditions prevent hydroxylation side reactions .

Reaction Conditions Outcome Yield Ref.
DehalogenationInCl₃, DIBAL-H, THF, 0°C6-Deoxy-pyrrolizidines (16/17)30–25%

Hydroxyl Group Protection/Deprotection

Selective protection of hydroxyl groups is essential for stepwise functionalization:

Reaction Example:

The terminal diol in intermediate 6 is protected as an acetonide under acidic conditions (e.g., p-TsOH), enabling selective reactivity at secondary hydroxyls during subsequent steps .

Reaction Conditions Outcome Yield Ref.
Acetonide protectionp-TsOH, acetoneSelective diol protection>90%

Acid-Catalyzed Hydrolysis

Hydrolysis is employed to remove protecting groups or modify side chains:

Reaction Example:

Epoxide 6 undergoes acidic hydrolysis (p-TsOH in ethanol, 60°C) to cleave silyl ether (TBS) groups, yielding diol intermediates .

Stereochemical Considerations

The compound’s stereochemistry is preserved through chiral pool synthesis starting from L-mannose derivatives. Key steps (e.g., 1,3-dipolar cycloaddition) ensure retention of the 1,7a-cis and 7,7a-trans configurations .

Scientific Research Applications

(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various signaling pathways.

Comparison with Similar Compounds

Structural Analog: (1R,2S,6R,7aR)-rel-Hexahydro-3,3-bis(hydroxymethyl)-1H-pyrrolizine-1,2,6-triol

  • Molecular Formula: C₉H₁₇NO₅ (identical to the target compound) .
  • Key Differences : The presence of two hydroxymethyl groups at position 3 and altered stereochemistry at C2 (2S vs. 2R) significantly affect its spatial conformation. This modification may alter hydrogen-bonding patterns and substrate binding in enzymatic assays.

Halisphingosine A and B (Marine Sphingoid Bases)

  • Halisphingosine A: (2R,3R,6R,7Z)-2-aminooctadec-7-ene-1,3,6-triol (C₁₈H₃₇NO₃) .
  • Halisphingosine B : Saturated analog lacking the C7 double bond .
  • Comparison: Chain Length: Halisphingosines have longer C18 backbones versus the C9 pyrrolizine core. Biological Relevance: Halisphingosines are bioactive marine sphingolipids, whereas the pyrrolizine triol’s activity is unconfirmed but hypothesized to involve glycosidase inhibition.

Heterocyclic Derivatives (Coumarin-Pyrimidine Hybrids)

  • Example : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (C₃₄H₂₆N₈O₄) .
  • Comparison :
    • Complexity : These derivatives incorporate coumarin and pyrimidine rings, contrasting with the simpler pyrrolizine scaffold.
    • Applications : Designed for antimicrobial or anticancer testing, whereas the pyrrolizine triol’s smaller size may favor central nervous system penetration.

Isomeric Mixtures in RoHS-Regulated Compounds

  • Example : Reaction mass containing isomers like 5-[(2R)-butan-2-yl]-2-[(1R,2R)-2,4-dimethylcyclohex-3-en-1-yl]-5-methyl-1,3-dioxane .
  • Structural Contrast: The dioxane ring and cyclohexene substituents differ from the pyrrolizine triol’s fused bicyclic system.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Source/Application Biological Activity (If Known)
(1R,2R,6R,7aR)-Hexahydro-1H-pyrrolizine-1,2,6-triol C₉H₁₇NO₅ Three hydroxyls, pyrrolizine core Synthetic/Pharmaceutical research Hypothesized glycosidase inhibition
Halisphingosine A C₁₈H₃₇NO₃ C18 chain, amino group, double bond Marine sponge (H. tubifera) Antifungal, cytotoxic
Coumarin-pyrimidine hybrid (4i) C₃₄H₂₆N₈O₄ Coumarin-pyrimidine fusion Synthetic heterocyclic chemistry Antimicrobial testing
RoHS-regulated isomer mixture C₁₅H₂₄O₂ Dioxane ring, cyclohexene substituents Industrial applications Environmental toxicity concerns

Biological Activity

(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is a compound with significant potential in biological applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7H13NO3
  • Molecular Weight : 159.19 g/mol
  • IUPAC Name : (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol
  • CAS Number : 763067-16-9

The biological activity of (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate several physiological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors suggests potential roles in signaling pathways.

Antioxidant Properties

Research indicates that (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in various cell models. This property makes it a candidate for developing anti-inflammatory agents.

Neuroprotective Effects

Preliminary studies suggest that (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol may protect neuronal cells from damage due to oxidative stress and excitotoxicity. This suggests its potential use in neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Study 1Investigated the antioxidant capacity of the compound using DPPH assay.Showed significant scavenging activity compared to standard antioxidants.
Study 2Evaluated anti-inflammatory effects in LPS-stimulated macrophages.Reduced TNF-alpha and IL-6 levels significantly.
Study 3Assessed neuroprotective effects in cultured neurons exposed to glutamate.Demonstrated reduced cell death and preserved mitochondrial function.

Comparative Analysis

The biological activity of (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol can be compared with other bioactive compounds:

CompoundBiological ActivityMechanism
CurcuminAntioxidant & Anti-inflammatoryModulates NF-kB pathway
ResveratrolAntioxidant & NeuroprotectiveActivates SIRT1 pathway
QuercetinAntioxidant & Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for (1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol, and how are reaction conditions optimized?

Methodological Answer: Synthesis often involves cyclization of pyrrolizidine precursors or functionalization via regioselective oxidation. For example:

  • Heterocyclic derivative synthesis : Reacting tetrazolyl-phenylpyrimidinone intermediates with coumarin derivatives under reflux in acetic acid (AcOH) yields structurally related pyrrolizine-triol analogs .
  • Triazole-furazan systems : Using 3-amino-4-triazolylfurazan precursors with dimethoxytetrahydrofuran in AcOH under reflux (1 h) achieves cyclization, followed by SiO₂ purification .

Table 1 : Key Reaction Parameters

Precursor TypeSolvent/CatalystTemperature/TimeKey Product FeaturesReference
Tetrazolyl-phenylpyrimidinoneAcOHReflux, 1 hCoumarin-functionalized
TriazolylfurazanAcOHReflux, 1 hPyrrol-1-yl substitution

Optimization: Vary solvent polarity (e.g., DMF vs. AcOH) and monitor reaction progress via TLC or HPLC to improve yield and purity.

Q. How can the stereochemistry of (1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for the related (1S,2R,6R,7aS)-trihydroxyhexahydro-1H-pyrrolizin-3-one derivative .
  • Comparative NMR analysis : Compare 1^1H and 13^{13}C NMR shifts with known diastereomers; coupling constants (JJ-values) for vicinal protons provide insights into ring conformation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and closed systems during synthesis .
  • Emergency Measures : Immediate decontamination of exposed skin/clothing and medical consultation if ingested or inhaled .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity for pharmacological studies?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during cyclization steps.
  • Catalytic asymmetric synthesis : Screen chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of intermediate ketones .
  • Purification : Use chiral HPLC with amylose-based columns to isolate enantiomers, validated by polarimetry .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
  • Crystallographic reference : Align observed NOESY correlations with X-ray-derived spatial arrangements to validate proton environments .
  • Solvent effects : Replicate spectra in deuterated solvents matching literature conditions to minimize artifact discrepancies.

Q. What experimental frameworks are recommended to assess the ecological impact of pyrrolizine-triol derivatives?

Methodological Answer: Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Phase 1 : Determine physicochemical properties (logP, pKa) to model soil/water mobility .
  • Phase 2 : Conduct microcosm assays with soil microbiota to assess biodegradation half-life.
  • Phase 3 : Aquatic toxicity testing using Daphnia magna or algal growth inhibition assays .

Q. What strategies address the lack of chronic toxicity data for this compound in preclinical research?

Methodological Answer:

  • Read-across approaches : Compare structural analogs (e.g., pyrrolizidine alkaloids) with known hepatotoxic profiles to infer risks .
  • In vitro assays : Perform Ames tests for mutagenicity and mitochondrial toxicity screening in HepG2 cells.
  • Dose extrapolation : Use acute toxicity data (LD₅₀) to design subchronic rodent studies with histopathological endpoints .

Notes on Data Limitations

  • Synthesis yields and detailed ecotoxicological data are not explicitly reported in the provided evidence; methodologies above extrapolate from analogous systems.
  • Safety data gaps (e.g., chronic exposure effects) necessitate precautionary handling and further characterization .

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